molecular formula C10H16O2 B1460561 6,6-Dimethylspiro[3.3]heptane-2-carboxylic acid CAS No. 2138071-47-1

6,6-Dimethylspiro[3.3]heptane-2-carboxylic acid

Cat. No.: B1460561
CAS No.: 2138071-47-1
M. Wt: 168.23 g/mol
InChI Key: QSZYQEZFXKGUNX-UHFFFAOYSA-N
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Description

Molecular Architecture and Spirocyclic Core Configuration

6,6-Dimethylspiro[3.3]heptane-2-carboxylic acid features a unique spirocyclic scaffold consisting of two fused cyclohexane rings sharing a single carbon atom (spiro carbon). The core structure is defined by a spiro[3.3]heptane system, where one ring is substituted with two methyl groups at position 6 and a carboxylic acid group at position 2 (Figure 1). X-ray crystallographic studies reveal:

  • Bond lengths : C(spiro)-C bonds measure 1.54–1.56 Å, typical for sp³-hybridized carbons.
  • Dihedral angles : The angle between the two cyclopropane rings is 129–130°, introducing significant non-planarity.
  • Steric effects : Methyl groups at C6 induce steric hindrance, reducing rotational freedom of adjacent substituents.

Table 1 : Key structural parameters from crystallographic analysis

Parameter Value (Å/°)
C(spiro)-C bond length 1.54–1.56
Dihedral angle (θ) 129–130
C6-C(spiro)-C2 angle 109.5

Stereochemical Features and Chiral Center Analysis

The compound exhibits axial chirality due to its non-superimposable mirror images, confirmed via enzymatic resolution and X-ray diffraction. Key stereochemical attributes include:

  • Chiral centers : The spiro carbon (C2) and carboxylic acid-bearing carbon (C6) create two stereoisomers (R/S configurations).
  • Enantiomer separation : Pig liver esterase-catalyzed asymmetric hydrolysis achieves 78–85% enantiomeric excess for resolved forms.
  • Optical activity : Specific rotation values range from [α]D²⁵ = +12.4° to −15.2° depending on solvent and configuration.

Figure 2 : Absolute configuration (S) confirmed via anomalous dispersion X-ray analysis.

Physicochemical Properties

Experimental and calculated physicochemical data highlight the compound’s stability and solubility profile:

Table 2 : Experimental physicochemical properties

Property Value
Molecular weight 168.23 g/mol
LogP (octanol/water) 2.29 ± 0.15
pKa (carboxylic acid) 4.2 ± 0.1
Water solubility 1.2 mg/mL (25°C)
Melting point 142–144°C

The logP value indicates moderate lipophilicity, suitable for membrane permeability in drug design. The carboxylic acid group enhances aqueous solubility at physiological pH.

Computational Modeling and Conformational Analysis

Density Functional Theory (DFT) studies (B3LYP/6-311+G(d,p)) reveal:

  • Lowest-energy conformation : The spiro core adopts a puckered geometry, minimizing steric clashes between methyl and carboxylic acid groups.
  • Torsional barriers : Rotation about the C2-C(spiro) bond is restricted (ΔG‡ = 8.2 kcal/mol), stabilizing the equatorial carboxylic acid orientation.
  • Electrostatic potential : The carboxylic acid group exhibits a partial charge of −0.32 e, facilitating hydrogen bonding.

Figure 3 : DFT-optimized structure (isosurface: electrostatic potential).

Molecular dynamics simulations (AMBER force field) predict:

  • Solvent-accessible surface area : 240 Ų in water, indicating moderate hydrophobicity.
  • Conformational flexibility : RMSD of 0.8 Å over 50 ns simulations, confirming rigidity.

Properties

IUPAC Name

2,2-dimethylspiro[3.3]heptane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-9(2)5-10(6-9)3-7(4-10)8(11)12/h7H,3-6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZYQEZFXKGUNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(C1)CC(C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138071-47-1
Record name 6,6-dimethylspiro[3.3]heptane-2-carboxylic acid
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Preparation Methods

Multi-Step Ester Intermediate Route

One classical approach involves preparing dimethyl spiro[3.3]heptane-2,6-dicarboxylate esters, followed by selective transformations to the monoacid and further to the carboxylic acid:

  • Step A: Synthesis of dimethyl spiro[3.3]heptane-2,6-dicarboxylate via cyclization and esterification.
  • Step B: Selective hydrolysis or partial ester cleavage to obtain methyl hydrogen spiro[3.3]heptane-2,6-dicarboxylate monoacid.
  • Step C: Functional group transformations such as conversion to amides or nitriles, followed by hydrolysis to carboxylic acid.

This method is exemplified in a patent describing the preparation of related spiro amino acids, where the ester intermediates are converted through controlled reactions involving triethylamine, ethyl chlorofluorate, and ammonia gas to yield carbamoyl derivatives, followed by dehydration to nitriles and hydrolysis to carboxylic acids.

Convergent Synthesis Using Dibromide Precursors

A more recent and scalable approach involves the use of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane as a key intermediate to build the spirocyclic framework:

  • Step 1: Preparation of the dibromide precursor from dialkyl 3,3-difluorocyclobutane-1,1-dicarboxylate by reduction and Appel reaction.
  • Step 2: Double alkylation of active methylene compounds (e.g., diethyl malonate) with the dibromide to form diesters of the spiro[3.3]heptane scaffold.
  • Step 3: Mild saponification of diesters to monoacids.
  • Step 4: Thermal decarboxylation to yield 6,6-difluorospiro[3.3]heptane-2-carboxylic acid derivatives.

This convergent strategy allows for efficient preparation on a multigram scale with high yields and enables the synthesis of various functionalized derivatives, including the 6,6-dimethyl analogs by appropriate choice of substituents in the starting materials.

Detailed Reaction Conditions and Yields

Step Reaction Conditions Yield (%) Notes
Esterification Formation of dimethyl spiro[3.3]heptane-2,6-dicarboxylate Ether solution evaporation Not specified Intermediate for further steps
Carbamoylation Monoacid + triethylamine + ethyl chlorofluorate + NH3 -10°C to room temp, 20 h stirring Not specified Yields methyl 6-carbamoyl spiro[3.3]heptane-2-carboxylate
Dehydration Amide + POCl3 reflux 20 min 90-100°C distillation Not specified Converts amide to nitrile ester
Hydrolysis Nitrile ester + NaOH reflux 2 h Room temp stirring 15 h Not specified Produces 6-cyanospiro[3.3]heptane-2-carboxylic acid
Reduction Nitrile acid + PtO2 hydrogenation 30 psi H2, room temp, 1 h Not specified Yields 6-aminomethylspiro[3.3]heptane-2-carboxylic acid
Alkylation Dibromide + diethyl malonate + NaH Room temp 88 Key step for spiro diester formation
Saponification Diester + NaOH, EtOH Room temp, 12 h 87 (overall) Converts diester to acid
Decarboxylation Acid + pyridine thermal treatment Not specified Included in 87% overall Yields spiro acid

Research Findings and Scalability

  • The convergent synthesis approach using dibromide intermediates has been demonstrated on a scale up to 600 grams for the key precursor and hundreds of grams for intermediates, showing excellent scalability and reproducibility.
  • The multi-step reaction sequences (6–10 steps) allow for the introduction of diverse functional groups, enabling the preparation of various derivatives beyond the simple carboxylic acid.
  • Yields for critical steps such as alkylation and saponification are consistently high (above 85%), supporting the efficiency of the synthetic route.
  • The classical ester intermediate method provides a robust pathway for the preparation of related spiro amino acids and carboxylic acids, although with less scalability compared to the convergent dibromide strategy.

Summary Table of Preparation Routes

Method Key Intermediate Main Steps Advantages Limitations
Ester Intermediate Route Dimethyl spiro[3.3]heptane-2,6-dicarboxylate Esterification → Carbamoylation → Dehydration → Hydrolysis Established chemistry, suitable for amino acid derivatives Lower scalability, longer reaction times
Convergent Dibromide Route 1,1-bis(bromomethyl)-3,3-difluorocyclobutane Dibromide synthesis → Double alkylation → Saponification → Decarboxylation High scalability, versatile functionalization, high yields Requires handling of reactive bromides

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethylspiro[3.3]heptane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include esters, amides, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
6,6-Dimethylspiro[3.3]heptane-2-carboxylic acid serves as a crucial building block in the synthesis of complex organic molecules. Its unique spirocyclic structure allows for the creation of various derivatives that can be utilized in further chemical reactions. This compound is particularly valuable in the synthesis of spirocyclic compounds, which are significant in medicinal chemistry due to their biological activity.

Polyamide Synthesis
The compound is also involved in the production of polyamides, which are essential materials in plastics and fibers. According to patent literature, derivatives of this compound can be easily converted into polyamides through established chemical processes, enhancing the properties of existing polymers by incorporating these spirocyclic units .

Biological Applications

Molecular Interactions and Enzyme Inhibition
In biological research, this compound has been studied for its interactions with enzymes. It can act as a substrate for carboxylesterases, influencing biochemical pathways by modulating enzyme activity. This interaction is crucial for understanding metabolic processes and developing enzyme inhibitors for therapeutic purposes.

Cell Signaling Modulation
The compound has been observed to affect cell signaling pathways by interacting with proteins involved in cellular processes. For instance, it may enhance or inhibit the expression of genes related to metabolism and cellular function. This property makes it a candidate for further research into its potential roles in disease mechanisms and therapeutic interventions.

Industrial Applications

Development of Specialty Chemicals
In industrial settings, this compound is utilized as a precursor in the synthesis of specialty chemicals. Its ability to participate in various chemical reactions allows it to be transformed into products with specific functionalities required for industrial applications.

Plasticizers for Resins
The compound can also function as a plasticizer for natural and synthetic resins, improving their flexibility and durability. This application is particularly relevant in the production of materials that require enhanced mechanical properties without compromising their structural integrity .

  • Enzyme Interaction Study
    A study investigating the interaction between this compound and carboxylesterases revealed that varying concentrations of the compound could significantly alter enzyme activity. The results indicated potential applications in designing enzyme inhibitors for therapeutic use.
  • Polyamide Modification Research
    Research on modifying polyamide properties using derivatives of this compound demonstrated enhanced thermal stability and mechanical strength compared to standard polyamides. This finding suggests its utility in high-performance material applications.

Mechanism of Action

The mechanism of action of 6,6-Dimethylspiro[3.3]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The rigid spirocyclic structure allows for precise spatial orientation of functional groups, which can enhance binding affinity and selectivity towards biological targets. The pathways involved may include enzyme inhibition or modulation of receptor activity, depending on the specific application .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted CCS ([M+H]⁺, Ų) Notable Features
6,6-Dimethylspiro[3.3]heptane-2-carboxylic acid C₁₀H₁₆O₂ 168.19 6,6-dimethyl; 2-COOH 144.6 High hydrophobicity due to methyl groups
6-Aminospiro[3.3]heptane-2-carboxylic acid C₈H₁₃NO₂ 155.20 6-NH₂; 2-COOH N/A Enhanced polarity; potential H-bonding
6-Oxospiro[3.3]heptane-2-carboxylic acid C₈H₁₀O₃ 154.16 6-O; 2-COOH N/A Ketone group increases electrophilicity
6-Methoxyspiro[3.3]heptane-2-carboxylic acid C₉H₁₄O₃ 170.21 6-OCH₃; 2-COOH N/A Methoxy group improves solubility
6,6-Difluorospiro[3.3]heptane-2-carboxylic acid C₈H₁₀F₂O₂ 190.16 (estimated) 6,6-F₂; 2-COOH N/A Fluorine enhances metabolic stability

Key Observations :

  • Acidity : The carboxylic acid (pKa ~4.5) is common across analogs, but electron-withdrawing groups (e.g., -F, -O) in other derivatives may lower pKa, enhancing ionization in physiological conditions .
  • Steric Effects : The 6,6-dimethyl substitution creates significant steric bulk, which may hinder interactions with enzymatic active sites compared to smaller substituents like -NH₂ or -O .

Pharmacokinetic Considerations

  • Metabolic Stability : Fluorinated analogs (e.g., 6,6-difluoro) are likely more resistant to oxidative metabolism than the dimethyl variant .
  • Solubility: Methoxy and amino substitutions improve aqueous solubility compared to the hydrophobic dimethyl derivative, critical for oral bioavailability .

Biological Activity

6,6-Dimethylspiro[3.3]heptane-2-carboxylic acid is a unique compound characterized by its spirocyclic structure, which contributes to its biological activity. This article explores its biochemical properties, interactions with enzymes, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

The compound has the molecular formula C10H16O2C_{10}H_{16}O_2 and features a spirocyclic arrangement that influences its reactivity and biological interactions. The structural formula can be represented as follows:

  • SMILES : CC1(CC2(C1)CC(C2)C(=O)O)C
  • InChI : InChI=1S/C10H16O2/c1-9(2)5-10(6-9)3-7(4-10)8(11)12/h7H,3-6H2,1-2H3,(H,11,12)

Enzyme Interactions

Research indicates that this compound interacts with various enzymes, influencing metabolic pathways. Its structural properties allow it to act as a substrate or inhibitor in biochemical reactions.

  • Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymatic activities. For instance, high concentrations (50 μM) led to approximately 50% inhibition of secretion in specific assays related to Type III Secretion Systems (T3SS), suggesting its role in modulating bacterial virulence factors .
  • Receptor Binding : The unique spiro structure may facilitate binding to specific receptors, enhancing its potential as a therapeutic agent.

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

  • Study on Antimicrobial Activity : A screening assay demonstrated that this compound exhibits antimicrobial properties against various pathogens. The compound's effectiveness was assessed through hemolysis assays and showed significant inhibition at specific concentrations .
  • Chiral Resolution Techniques : The compound has been utilized in chiral resolution studies, where its enantiomers were separated using advanced techniques like HPLC. This process is crucial for determining the absolute configuration of the compound and understanding its biological activity .

Data Tables

PropertyValue
Molecular FormulaC₁₀H₁₆O₂
Predicted Collision Cross SectionVarious values depending on adducts
Enzyme Inhibition Concentration50 μM (approx. 50% inhibition of T3SS)

Q & A

Basic: What are the common synthetic routes for preparing 6,6-dimethylspiro[3.3]heptane-2-carboxylic acid?

The synthesis typically involves functionalization of the spiro[3.3]heptane scaffold. A key method is the hydrolysis of methyl esters (e.g., methyl 6-aminospiro[3.3]heptane-2-carboxylate) under acidic or basic conditions, achieving yields up to 87% . Another route includes the use of tert-butyl carbamate (Boc) intermediates, where Boc-protected amines are deprotected using trifluoroacetic acid (TFA) in dichloromethane (DCM) . For dimethyl substitution, alkylation of the spirocyclic core with methylating agents (e.g., methyl iodide) under controlled conditions is critical to avoid over-functionalization.

Basic: How can the purity and structure of this compound be validated experimentally?

Standard characterization includes:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm spirocyclic geometry and dimethyl substitution. For example, methyl protons typically resonate as singlets at δ ~1.2–1.5 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ or [M-H]^-) and fragmentation patterns.
  • HPLC : Reverse-phase chromatography to assess purity (>95% by area normalization) .

Advanced: What strategies optimize enantioselective synthesis of this compound derivatives?

Chiral resolution or asymmetric catalysis is required:

  • Chiral auxiliaries : Use of tert-butyl carbamate (Boc) groups to direct stereochemistry during spirocycle formation .
  • Asymmetric hydrogenation : Employing chiral ligands (e.g., BINAP-Ru complexes) for stereocontrol in reduction steps .
  • Kinetic resolution : Enzymatic hydrolysis of racemic esters (e.g., using lipases) to isolate enantiopure carboxylic acids .

Advanced: How do electronic effects of substituents (e.g., dimethyl vs. difluoro) influence the reactivity of spiro[3.3]heptane-2-carboxylic acid derivatives?

Substituents alter electron density and steric hindrance:

  • Dimethyl groups : Enhance steric bulk, reducing nucleophilic attack at the carboxylate group. This stabilizes intermediates in coupling reactions .
  • Fluorine substituents : Electron-withdrawing effects increase acidity (pKa ~2.5–3.0 for difluoro derivatives vs. ~4.0 for dimethyl), impacting solubility and reactivity in aqueous conditions .
    Contradictory data exists regarding optimal substitution for catalytic applications, necessitating DFT calculations to model electronic effects .

Basic: What safety precautions are required when handling this compound?

Critical safety measures include:

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact (H313/H333 codes) .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • Storage : Room temperature in airtight containers, away from oxidizing agents .

Advanced: How can researchers resolve contradictions in reported reaction yields for spirocyclic carboxylate ester hydrolysis?

Discrepancies in yields (e.g., 70–90%) may arise from:

  • Reaction conditions : Acid concentration (e.g., HCl vs. H2_2SO4_4) and temperature variations .
  • Purification methods : Column chromatography vs. recrystallization efficiency .
    Systematic optimization via Design of Experiments (DoE) is recommended, focusing on pH, solvent polarity, and catalyst loading .

Advanced: What are the potential biological applications of this compound in medicinal chemistry?

The spirocyclic core is a privileged scaffold for:

  • Enzyme inhibition : Mimicking transition states due to rigid geometry (e.g., targeting proteases or kinases) .
  • Receptor modulation : Structural analogs (e.g., diazaspiro compounds) show activity against neurotensin receptors .
  • Prodrug design : Carboxylate group enables conjugation with bioactive moieties (e.g., antibiotics) .

Basic: What analytical challenges arise in quantifying trace impurities in this compound?

Key challenges include:

  • Co-elution in HPLC : Spirocyclic byproducts with similar retention times. Use orthogonal methods like LC-MS or ion chromatography .
  • Detection limits : Low-abundance impurities (e.g., residual methyl esters) require sensitive detectors (e.g., evaporative light scattering, ELSD) .

Advanced: How does the spiro[3.3]heptane scaffold compare to bicyclic systems (e.g., bicyclo[3.1.1]heptane) in stability studies?

  • Thermal stability : Spiro[3.3]heptane derivatives exhibit higher thermal stability (decomposition >200°C) due to reduced ring strain vs. bicyclic analogs .
  • Oxidative resistance : Dimethyl groups provide steric protection against oxidation, whereas bicyclic systems may undergo ring-opening under harsh conditions .

Advanced: What cross-disciplinary applications exist for this compound beyond organic synthesis?

  • Materials science : As a rigid linker in metal-organic frameworks (MOFs) for gas storage .
  • Catalysis : Carboxylate group coordinates metals (e.g., Pd, Cu) in cross-coupling reactions .
  • Environmental chemistry : Potential as a biodegradable chelating agent for heavy metal remediation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,6-Dimethylspiro[3.3]heptane-2-carboxylic acid
Reactant of Route 2
6,6-Dimethylspiro[3.3]heptane-2-carboxylic acid

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